

An In-depth Technical Guide to Acetylene-d2 (CAS Number: 1070-74-2)

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Compound of Interest

Compound Name: Acetylene-d2

Cat. No.: B086588

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Acetylene-d2** (Ethyne-d2), a deuterated isotopologue of acetylene. This document covers its fundamental properties, synthesis methodologies, spectroscopic data, and significant applications in research and drug development, with a focus on providing practical information for laboratory use.

Core Properties of Acetylene-d2

Acetylene-d2, with the chemical formula C_2D_2 , is a colorless, flammable gas.^[1] It is the simplest alkyne, where both hydrogen atoms have been replaced by their heavier isotope, deuterium.^[2] This isotopic substitution imparts unique properties that are valuable in various scientific applications.

Physical and Chemical Data

The key physical and chemical properties of **Acetylene-d2** are summarized in the table below.

Property	Value	Reference
CAS Number	1070-74-2	[1]
Molecular Formula	C ₂ D ₂	[1]
Molecular Weight	28.05 g/mol	[1]
IUPAC Name	1,2-dideuterioethyne	[1]
Synonyms	Ethyne-d ₂ , Perdeuterioacetylene	[1]
Physical State	Gas at STP	[1]
Melting Point	-81 °C (sublimes)	[3]
Boiling Point	Not applicable (sublimes)	[3]
Density	0.612 g/cm ³	[3]

Synthesis of Acetylene-d₂

The preparation of **Acetylene-d₂** in a laboratory setting can be achieved through several methods. The most common and straightforward approach involves the reaction of calcium carbide with deuterium oxide. An alternative method involves the dehydrohalogenation of a deuterated ethane derivative.

Experimental Protocol 1: Synthesis from Calcium Carbide and Deuterium Oxide

This method is based on the facile reaction between calcium carbide (CaC₂) and deuterium oxide (D₂O) to generate **Acetylene-d₂** gas.[4] This protocol is suitable for the in situ generation of the gas for immediate use in subsequent reactions.[5]

Materials and Reagents:

- Calcium carbide (CaC₂)
- Deuterium oxide (D₂O, 99.8 atom % D or higher)

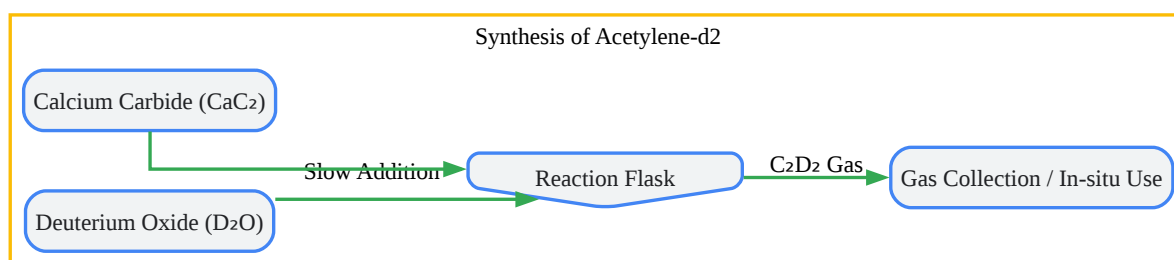
- Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), if for subsequent reaction)
- Two-neck round-bottom flask
- Dropping funnel
- Gas outlet adapter with a tube
- Magnetic stirrer and stir bar
- Inert gas supply (Argon or Nitrogen)
- Gas collection apparatus (e.g., gas bag or inverted graduated cylinder in a water bath) or direct inlet to a subsequent reaction.

Procedure:

- Apparatus Setup: Assemble a two-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas outlet. The entire apparatus should be dried and purged with an inert gas to remove air and moisture.[5]
- Charging the Flask: Place a calculated amount of calcium carbide into the flask. If the gas is to be used in a subsequent reaction, an anhydrous solvent can be added to the flask at this stage.[5]
- Addition of Deuterium Oxide: Fill the dropping funnel with a stoichiometric amount of deuterium oxide.
- Gas Generation: Slowly add the deuterium oxide dropwise to the calcium carbide while stirring. The generation of **Acetylene-d₂** gas will commence immediately. The rate of gas evolution can be controlled by adjusting the addition rate of the deuterium oxide.[5]
- Gas Collection/Use: The generated gas can be collected over water or passed through a drying tube (e.g., filled with CaCl₂) and used directly in a subsequent reaction. For purification, the gas can be bubbled through a solution of copper sulfate to remove impurities like hydrogen sulfide.[6]

Safety Precautions:

- **Acetylene-d2** is highly flammable and can form explosive mixtures with air.^[1] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
- The reaction is exothermic; therefore, slow addition of deuterium oxide is recommended to control the reaction rate and temperature.
- Ensure all joints in the apparatus are well-sealed to prevent gas leakage.



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Caption: Workflow for the synthesis of **Acetylene-d2**.

Experimental Protocol 2: Synthesis by Dehydrohalogenation of a Deuterated Precursor

This method involves the elimination of two molecules of a hydrogen halide from a deuterated 1,2-dihaloethane using a strong base.^[6]

Materials and Reagents:

- 1,2-Dibromoethane-d4 (or another suitable 1,2-dihaloethane-d4)
- Potassium hydroxide (KOH)
- Ethanol (anhydrous)

- Reflux condenser
- Heating mantle
- Dropping funnel
- Gas outlet adapter
- Inert gas supply

Procedure:

- **Base Preparation:** In a round-bottom flask, dissolve potassium hydroxide in anhydrous ethanol with gentle heating to create a concentrated solution.
- **Apparatus Setup:** Equip the flask with a reflux condenser, a dropping funnel, and a gas outlet. Purge the system with an inert gas.
- **Addition of Precursor:** Heat the ethanolic KOH solution to a gentle reflux. Slowly add the 1,2-dibromoethane-d₄ dropwise from the dropping funnel into the boiling solution.[6]
- **Reaction and Gas Evolution:** A rapid reaction will occur, leading to the generation of **Acetylene-d₂** gas and the precipitation of potassium bromide.[6]
- **Gas Collection/Use:** The evolved gas can be passed through a cold trap to remove any volatile impurities before being collected or used in a subsequent reaction.

Safety Precautions:

- Handle potassium hydroxide with care as it is corrosive.
- The reaction should be performed in a well-ventilated fume hood.
- Ensure the apparatus is securely clamped and that the heating is controlled to maintain a steady reflux.

Spectroscopic Data

The spectroscopic data for **Acetylene-d2** is crucial for its identification and for studying its involvement in chemical reactions.

Spectroscopic Technique	Observed Data/Features	Reference
Infrared (IR) Spectroscopy	The fundamental vibrational bands are shifted to lower frequencies compared to non-deuterated acetylene due to the increased mass of deuterium. Key stretching and bending modes can be identified.	
Raman Spectroscopy	The Raman spectra show characteristic bands for the $C\equiv C$ and $C-D$ stretching vibrations. Rotational fine structure can be observed under high resolution. [7]	
Mass Spectrometry (MS)	The molecular ion peak (M^+) is observed at $m/z = 28.05$. [1] Photoionization studies have been conducted to determine ionization energies. [8]	
Nuclear Magnetic Resonance (NMR) Spectroscopy	2H NMR: A single resonance is expected. ^{13}C NMR: The carbon signal will be a triplet due to coupling with deuterium ($I=1$).	[9]

Applications in Research and Drug Development

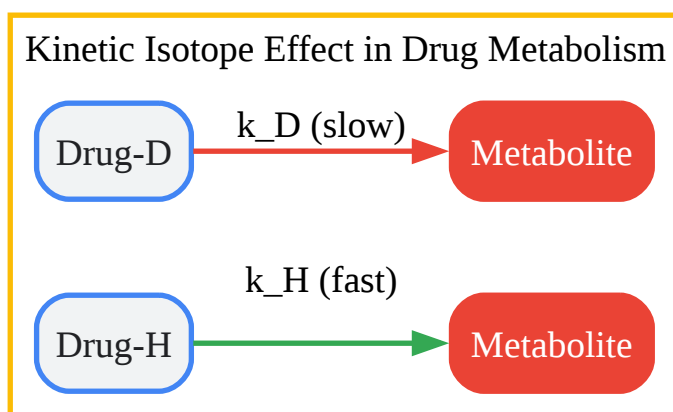
The unique properties of **Acetylene-d2**, primarily due to the presence of deuterium, make it a valuable tool in pharmaceutical research and development.

Isotopic Tracer and Mechanistic Studies

Deuterium-labeled compounds, including those synthesized from **Acetylene-d₂**, are widely used as tracers in metabolic studies.[2] By incorporating deuterium into a drug molecule, researchers can track its metabolic fate, identify metabolites, and understand the rates and mechanisms of its breakdown.[2][10]

The most significant application in mechanistic studies is the exploitation of the Kinetic Isotope Effect (KIE).[11] The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of a C-H bond in their rate-determining step will proceed slower when a C-D bond is present.[11] By selectively deuterating a drug candidate at a metabolically active site, it is possible to slow down its metabolism, which can lead to:

- Improved Metabolic Stability: Reduced rate of breakdown by metabolic enzymes.[12]
- Enhanced Bioavailability and Half-life: The drug remains in the system for a longer period. [10][12]
- Reduced Toxicity: By altering metabolic pathways, the formation of toxic metabolites can be minimized.[11][12]



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Caption: The Kinetic Isotope Effect in drug metabolism.

Synthesis of Deuterated Molecules and Probes

Acetylene-d2 serves as a fundamental building block for the synthesis of more complex deuterated molecules.[2] The acetylene group itself is a privileged structure in many bioactive compounds.[13][14] The introduction of deuterium via **Acetylene-d2** can be a strategic step in the development of novel drug candidates with improved pharmacokinetic profiles.[11][12] Furthermore, the terminal alkyne functionality is frequently used as a "click handle" in chemical biology to attach probes for target identification and engagement studies.[13]

Safety and Handling

Acetylene-d2 is a hazardous substance and must be handled with appropriate safety precautions.

- **Flammability:** It is an extremely flammable gas and can form explosive mixtures with air over a wide range of concentrations.[1]
- **Pressure Hazard:** It is a gas under pressure and may explode if heated.[1]
- **Reactivity:** It can form explosive acetylides with certain metals like copper, silver, and mercury.[15]
- **Asphyxiation:** In high concentrations, it can act as a simple asphyxiant.[1]

Always handle **Acetylene-d2** in a well-ventilated area, away from heat, sparks, and open flames. Use appropriate personal protective equipment, including safety glasses and gloves. Ensure that all equipment is properly grounded to prevent static discharge.

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